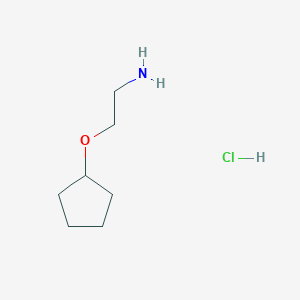![molecular formula C9H18ClNO2 B1419453 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide CAS No. 1193389-69-3](/img/structure/B1419453.png)
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide, also known as 2-chloro-N-ethyl-3-methoxybutanamide, is an organic compound which is widely used in the scientific research field. It is a colorless solid which is soluble in water, ethanol, and methanol. This compound is used in the synthesis of various compounds, as well as in the development of drugs and pharmaceuticals. Furthermore, it has been used in the study of biochemical and physiological effects, as well as in lab experiments.
Scientific Research Applications
Metabolism and Herbicide Activity
Metabolism in Liver Microsomes
Studies have shown that certain chloroacetamide herbicides, including compounds similar to 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide, undergo metabolism in liver microsomes of both rats and humans. This involves complex metabolic pathways leading to the production of various metabolites with potential implications for carcinogenicity and other biological activities (Coleman et al., 2000).
Herbicidal Activity and Environmental Interaction
These chloroacetamide herbicides, when applied in agricultural settings, interact with environmental factors such as soil and irrigation. Their efficacy and soil reception are influenced by these factors, which can impact their overall performance and environmental fate (Banks & Robinson, 1986).
Antimicrobial and Synthetic Applications
Antimicrobial Properties
Derivatives of chloroacetamide compounds have been synthesized and evaluated for their antimicrobial properties. This includes the development of novel compounds with potential antibacterial and antifungal activities (Fuloria et al., 2009).
Synthesis of Novel Compounds
Research into the synthesis and characterization of related acetamide compounds has been conducted. This includes the exploration of various chemical modifications to enhance specific properties, such as antimicrobial activity (Magadum & Yadav, 2018).
Environmental and Health Impact Studies
Environmental Impact and Pollution Potential
The environmental distribution and potential for pollution by similar chloroacetamide herbicides have been studied. This includes their leaching behavior, impact on water quality, and interactions with soil properties, highlighting the importance of understanding their environmental fate (Balinova, 1997).
Health Implications
Investigations into the potential health implications, such as carcinogenic properties and metabolism by the human cytochrome P450 system, have been a significant focus of research. This is critical for assessing the safety and risks associated with the use of these compounds (Wang et al., 2015).
properties
IUPAC Name |
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-8(2)3-5-13-6-4-11-9(12)7-10/h8H,3-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLRCSNGCAXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)
![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)
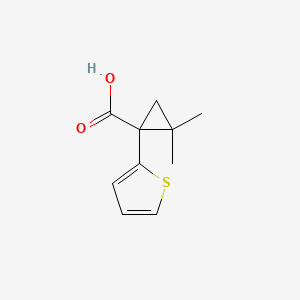
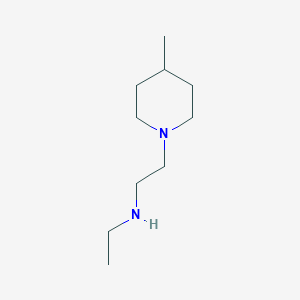
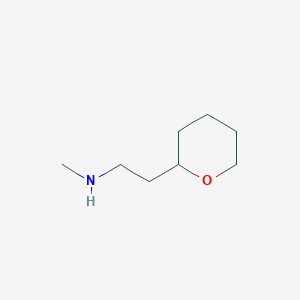
![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)

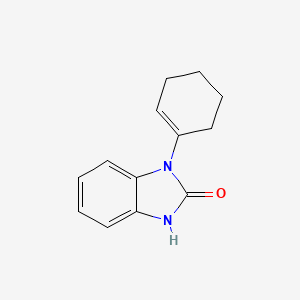
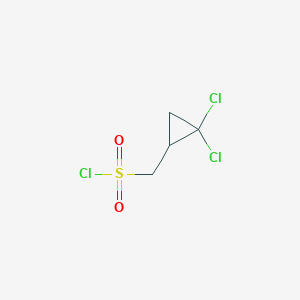

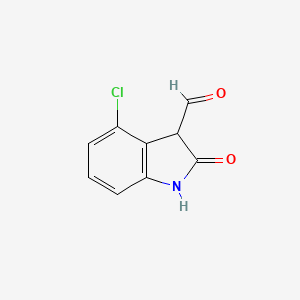
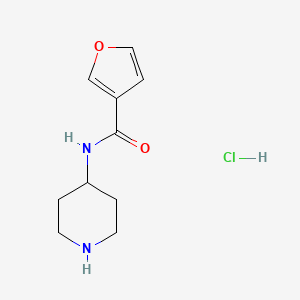
![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)
